1,3-Bis(2-chloro-4-nitrophenyl)urea
Description
1,3-Bis(2-chloro-4-nitrophenyl)urea is a chemical compound with the molecular formula C13H8Cl2N4O5 It is known for its unique structure, which includes two chloro and nitro groups attached to a phenyl ring, linked by a urea moiety
Properties
Molecular Formula |
C13H8Cl2N4O5 |
|---|---|
Molecular Weight |
371.13 g/mol |
IUPAC Name |
1,3-bis(2-chloro-4-nitrophenyl)urea |
InChI |
InChI=1S/C13H8Cl2N4O5/c14-9-5-7(18(21)22)1-3-11(9)16-13(20)17-12-4-2-8(19(23)24)6-10(12)15/h1-6H,(H2,16,17,20) |
InChI Key |
GDXJHFNDNMZMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chloro-4-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with phosgene, followed by the reaction with another equivalent of 2-chloro-4-nitroaniline. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chloro-4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Major Products
Reduction: 1,3-Bis(2-amino-4-nitrophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity : Research indicates that derivatives of bis(4-nitrophenyl)urea exhibit significant antibacterial properties. For instance, metal complexes of 1,3-bis(4-nitrophenyl)urea have shown enhanced antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
Bacteria Type Zone of Inhibition (mm) Minimum Inhibitory Concentration (µg/mL) Bacillus subtilis 20 62.5 Staphylococcus aureus 25 31.25 Escherichia coli 18 125 Serratia marcescens 26 31.25 - Cancer Research : The compound has been investigated for its potential use in cancer treatment due to its ability to regulate signal transduction pathways associated with tumor growth. Studies have shown that it can inhibit specific protein kinases involved in cancer proliferation .
- Drug Discovery : Urea derivatives, including 1,3-bis(2-chloro-4-nitrophenyl)urea, are being explored for their role as inhibitors in drug discovery processes. They have been identified as promising candidates for developing new therapeutics targeting various diseases, including inflammatory conditions and metabolic disorders .
Agrochemical Applications
- Herbicides and Pesticides : The compound's structural characteristics make it suitable for development as an agrochemical agent. Its derivatives have been synthesized to enhance herbicidal activity against a variety of weeds while minimizing toxicity to crops .
- Fungicides : There is ongoing research into the efficacy of urea-based compounds as fungicides. Initial studies suggest that derivatives of bis(4-nitrophenyl)urea may inhibit fungal growth effectively, providing a foundation for future agricultural applications .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of metal complexes derived from 1,3-bis(4-nitrophenyl)urea demonstrated superior efficacy compared to standard antibiotics. The metal complex containing zinc was particularly effective against Serratia marcescens, achieving a zone of inhibition of 26 mm with a minimum inhibitory concentration of 31.25 µg/mL .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments showed that this compound significantly reduced the proliferation of cancer cell lines by inhibiting specific protein kinases involved in cell signaling pathways related to tumor growth. These findings suggest its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chloro-4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-nitrophenyl)urea: Similar structure but lacks the chloro groups.
1,3-Bis(2-chloro-4,6-dibromophenyl)urea: Contains additional bromine atoms.
1,3-Bis(4-chloro-2-methylphenyl)urea: Contains methyl groups instead of nitro groups.
Uniqueness
1,3-Bis(2-chloro-4-nitrophenyl)urea is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Biological Activity
1,3-Bis(2-chloro-4-nitrophenyl)urea is a synthetic compound notable for its unique chemical structure, which includes both chloro and nitro groups attached to phenyl rings. This structure grants it distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry, microbiology, and materials science.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2N4O5 |
| Molecular Weight | 371.13 g/mol |
| IUPAC Name | This compound |
| InChI Key | GDXJHFNDNMZMEA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])Cl)NC(=O)NC2=C(C=C(C=C2)N+[O-])Cl |
This compound's unique combination of functional groups allows for diverse reactivity, including potential interactions with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria, it was found to have varying degrees of inhibition. The compound was tested using disc diffusion and broth dilution methods.
Case Study: Antibacterial Activity
A comparative study demonstrated that metal complexes derived from this compound showed enhanced antibacterial activity compared to the uncomplexed ligand. For instance, a zinc complex exhibited a zone of inhibition of 26 mm against Serratia marcescens, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .
The biological mechanism through which this compound exerts its effects is believed to involve the inhibition of critical enzymes or disruption of cellular processes. The nitro and chloro groups may participate in biochemical pathways leading to the inactivation of essential bacterial functions.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Research has indicated that derivatives of similar compounds can inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to this compound have shown promising results against human lung adenocarcinoma cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Antimicrobial Activity |
|---|---|---|
| 1,3-Bis(4-nitrophenyl)urea | Lacks chloro groups | Moderate |
| 1,3-Bis(2-chloro-4,6-dibromophenyl)urea | Contains additional bromine atoms | Higher than urea |
| 1,3-Bis(4-chloro-2-methylphenyl)urea | Contains methyl groups instead of nitro groups | Variable |
The presence of both chloro and nitro groups in this compound contributes to its enhanced biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
